

"N-(2-Poc-ethyl)betulin amide" fundamental properties

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Compound of Interest

Compound Name: *N-(2-Poc-ethyl)betulin amide*

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N-(2-Poc-ethyl)betulin amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Poc-ethyl)betulin amide is a functionalized derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid renowned for its diverse biological activities, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental properties of **N-(2-Poc-ethyl)betulin amide**. It is specifically designed as a chemical probe for "click chemistry," a powerful tool for molecular ligation. While data on the intrinsic biological activity of this specific derivative is not publicly available, this document summarizes its known physicochemical characteristics and outlines a plausible synthetic route. Furthermore, it provides context by detailing the well-documented biological activities and mechanisms of action of its parent compound, betulinic acid, and related amide derivatives.

Core Physicochemical Properties

N-(2-Poc-ethyl)betulin amide is a crystalline solid at room temperature. Its key properties, sourced from commercial suppliers, are summarized below.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₃₆ H ₅₆ N ₂ O ₄	[1]
Formula Weight	580.9 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥95%	[1]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL	[1]
Storage	-20°C	
Stability	≥ 4 years	
Synonyms	Click Tag™ N-(2-Poc-ethyl)betulin amide	[1]

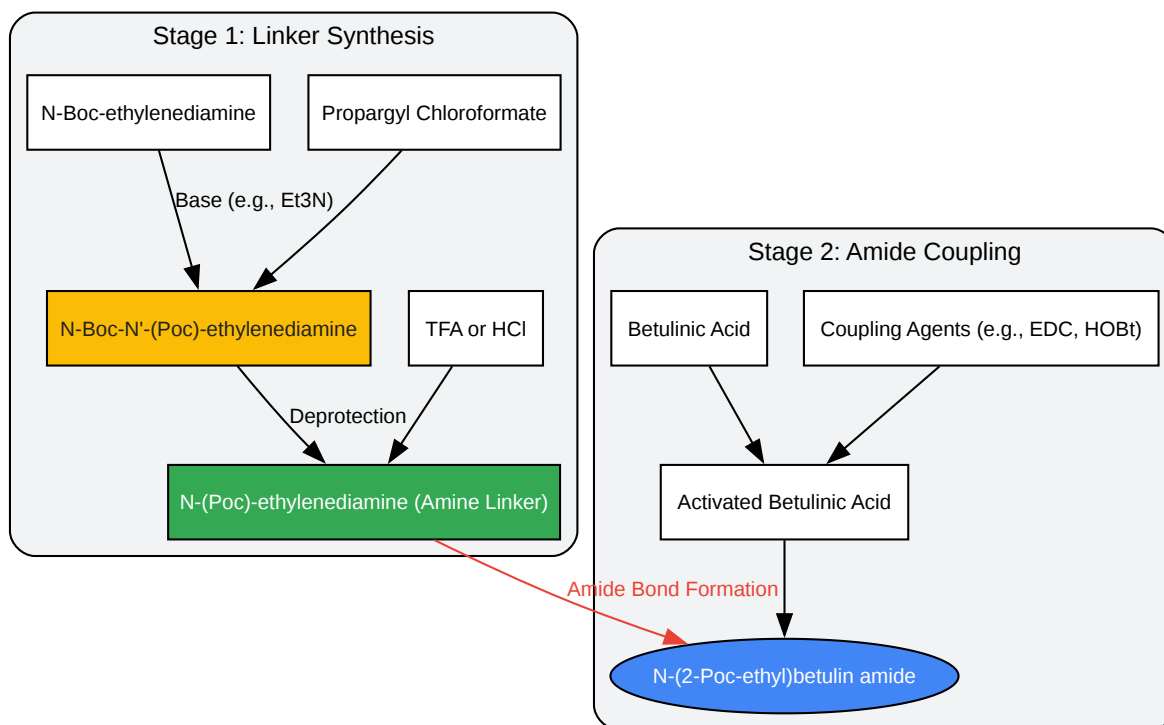
Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis protocol for **N-(2-Poc-ethyl)betulin amide** has not been identified in the public domain, a logical synthetic pathway can be inferred from established methods for creating C-28 amide derivatives of betulinic acid.[3][4][5] The process would likely involve a two-stage approach: the synthesis of the N-propargyloxycarbonyl (Poc) protected ethylenediamine linker, followed by its amide coupling to the C-28 carboxylic acid of betulinic acid.

Proposed Synthetic Workflow

The proposed synthesis involves two key transformations:

- **Linker Synthesis:** Reaction of N-Boc-ethylenediamine with propargyl chloroformate to yield the protected amine linker, followed by deprotection of the Boc group.
- **Amide Coupling:** Activation of the C-28 carboxylic acid of betulinic acid using a peptide coupling agent, followed by reaction with the deprotected amine linker to form the final amide bond.



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Figure 1: Proposed Synthetic Workflow for N-(2-Poc-ethyl)betulin amide.

General Experimental Protocols

Stage 1: Synthesis of the Amine Linker (N-(Poc)-ethylenediamine)

- **Protection:** To a solution of N-Boc-ethylenediamine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, propargyl chloroformate would be added dropwise. The reaction would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, N-Boc-N'-(Poc)-ethylenediamine, would be isolated via aqueous workup and purified by column chromatography.

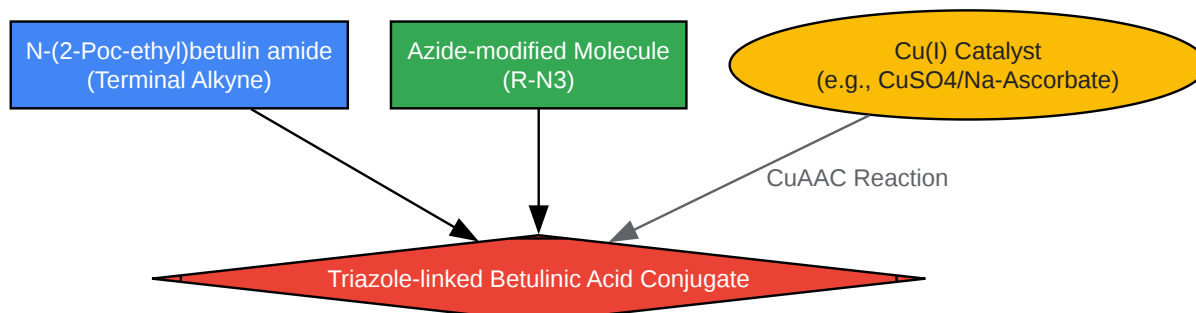
- Deprotection: The purified intermediate would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group. The volatile components would be removed under reduced pressure to yield the amine linker as a salt.

Stage 2: Amide Coupling

- Activation: Betulinic acid would be dissolved in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM). A peptide coupling reagent system, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and Hydroxybenzotriazole (HOBt), would be added, and the mixture stirred at 0°C for 30-60 minutes to form the activated ester of betulinic acid.[4]
- Coupling: The synthesized amine linker salt, neutralized with a base (e.g., triethylamine or diisopropylethylamine), would be added to the activated betulinic acid solution. The reaction mixture would be stirred at room temperature for several hours until completion.[4] The final product, **N-(2-Poc-ethyl)betulin amide**, would be isolated by aqueous extraction and purified using silica gel column chromatography.[4]

Chemical Reactivity: Click Chemistry

The terminal alkyne group ("Poc" moiety) is the key functional handle of this molecule, designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction allows for the efficient and specific covalent linkage of the betulinic acid scaffold to any molecule bearing an azide group, forming a stable triazole linkage. This makes the compound a valuable tool for creating betulinic acid conjugates for applications in drug delivery, target identification, and diagnostics.[7]



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Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Biological Activity and Therapeutic Context

There is currently no published data detailing the specific biological activities or signaling pathway interactions of **N-(2-Poc-ethyl)betulin amide** itself. Its primary purpose is as a synthetic building block. However, the betulinic acid scaffold to which it is attached is an extensively studied natural product with significant therapeutic potential.

Biological Activities of Betulinic Acid and its Derivatives

Betulinic acid exhibits a range of pharmacological effects, with its anticancer properties being the most widely investigated.[8][9] Numerous studies have shown that modifications at the C-28 position, typically through the formation of amides or esters, can modulate this activity, sometimes leading to derivatives with enhanced potency and improved solubility.[3][4]

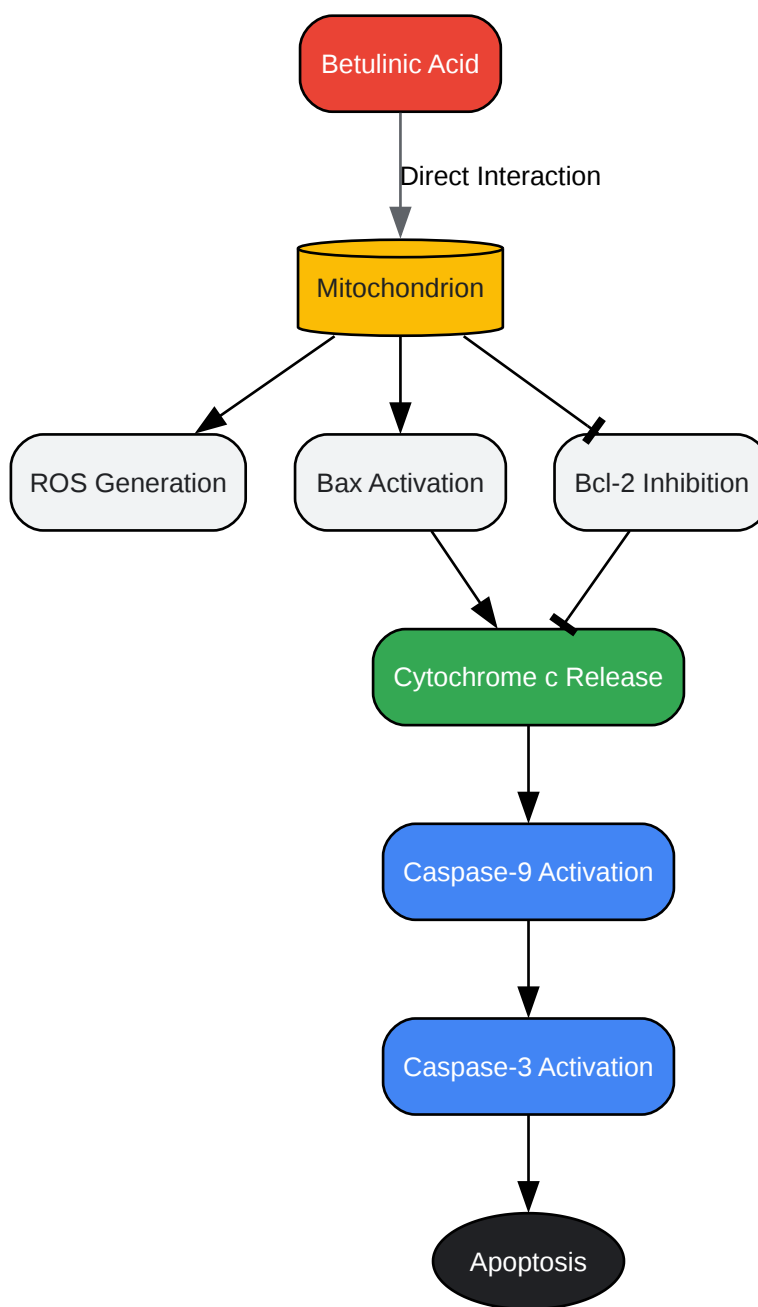
- **Anticancer Activity:** Betulinic acid induces apoptosis in various cancer cell lines, including melanoma, colon, and lung cancer.[9] Its cytotoxicity is often selective for tumor cells over normal cells.[9] Amide derivatives at the C-28 position have been shown to possess potent cytotoxic properties.[9]
- **Anti-inflammatory Activity:** Betulinic acid and its derivatives have demonstrated anti-inflammatory effects in several preclinical models.
- **Anti-HIV Activity:** Betulinic acid was one of the first natural products identified as an inhibitor of HIV-1. Derivatives of betulinic acid have been developed as HIV-1 maturation inhibitors. [10][11]

The following table presents the cytotoxic activity of the parent betulinic acid and a representative C-28 amide derivative against a human melanoma cell line.

Compound	Cell Line	IC ₅₀ (μM)	Reference
Betulinic Acid	A375 (Melanoma)	~10-20	[9]
4-isoquinolinyln amide of 3-O-acetyl-betulinic acid	A375 (Melanoma)	1.48	[9]

Signaling Pathway of Betulinic Acid: Induction of Apoptosis

One of the primary mechanisms for the anticancer activity of betulinic acid is the induction of apoptosis through the mitochondrial pathway. This process is independent of the p53 tumor suppressor gene status in many cancer cells. Betulinic acid can directly interact with mitochondria, leading to the release of pro-apoptotic factors.



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Figure 3: Simplified Apoptosis Induction Pathway by Betulinic Acid (Parent Compound).

Conclusion

N-(2-Poc-ethyl)betulin amide is a valuable chemical tool that merges the potent biological scaffold of betulinic acid with the versatility of click chemistry. While it is not intended as a standalone therapeutic, its utility lies in its ability to facilitate the creation of novel molecular conjugates. Researchers in drug development can leverage this reagent to attach betulinic acid

to targeting moieties, solubilizing agents, or other bioactive molecules, thereby enabling the exploration of new therapeutic strategies and diagnostic tools. Future research involving conjugates synthesized from this molecule will be necessary to elucidate the biological properties of the resulting constructs.

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